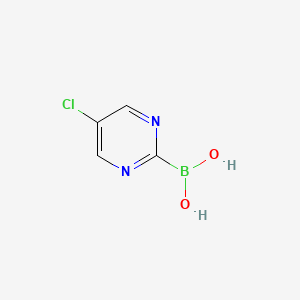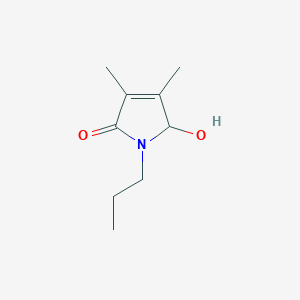
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. . This compound, with its unique structure, has shown promise in various scientific research fields.
Preparation Methods
The synthesis of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous as it uses readily available and inexpensive synthetic precursors. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the cyclization process. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion.
Chemical Reactions Analysis
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the hydroxyl or methyl groups on the pyrrolone ring .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, it has been investigated for its potential use in the synthesis of other bioactive compounds, further highlighting its versatility .
Mechanism of Action
The mechanism of action of 5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-hydroxy-3,4-dimethyl-1-propyl-1,5-dihydro-2H-pyrrol-2-one can be compared to other pyrrolone derivatives, such as 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example, 3,5-diarylsubstituted pyrrolones have shown potent anticancer activity, while this compound has a broader range of biological activities . Other similar compounds include pyrrolidinones, which also exhibit diverse biological activities but differ in their ring structure and substituents .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethyl-1-propyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H15NO2/c1-4-5-10-8(11)6(2)7(3)9(10)12/h8,11H,4-5H2,1-3H3 |
InChI Key |
QWVQMHZSOJBWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=C(C1=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
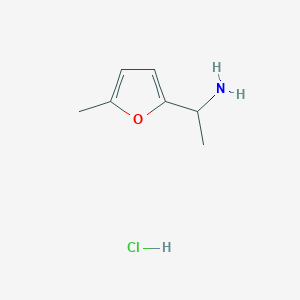
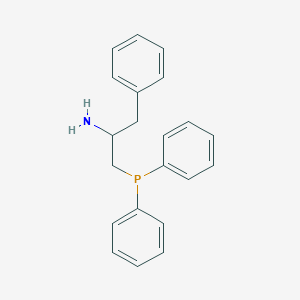
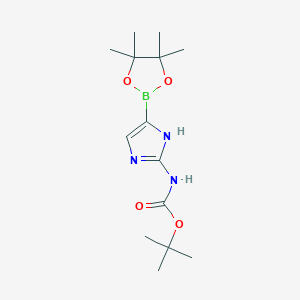
![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
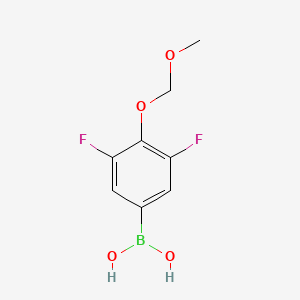
![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)


